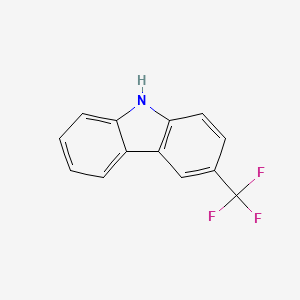

3-(trifluoromethyl)-9H-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFJDDMRCMCZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 3-(Trifluoromethyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core photophysical properties of 3-(trifluoromethyl)-9H-carbazole. By integrating established principles of carbazole photophysics with targeted computational analysis, this document offers valuable insights for researchers leveraging this fluorophore in drug discovery, materials science, and cellular imaging.

Introduction: The Strategic Importance of the Trifluoromethyl Group in Carbazole Fluorophores

The carbazole scaffold is a cornerstone in the design of functional organic molecules due to its rigid, planar structure and inherent fluorescence. The introduction of a trifluoromethyl (-CF3) group at the 3-position is a strategic chemical modification designed to modulate the electronic and, consequently, the photophysical properties of the parent carbazole molecule. The -CF3 group is a strong electron-withdrawing group, a decision driven by the goal of tuning emission wavelengths, enhancing photostability, and potentially improving quantum yields for specific applications. Understanding the precise impact of this substitution is critical for the rational design of novel probes and materials.

Molecular Structure and Electronic Landscape

The foundational structure of this compound integrates the tricyclic carbazole core with a trifluoromethyl substituent. This substitution significantly influences the electron density distribution across the molecule. The electron-withdrawing nature of the -CF3 group lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of the frontier orbitals is the primary determinant of the molecule's absorption and emission characteristics.

Core Photophysical Properties: A Computational and Comparative Analysis

Due to the limited availability of direct experimental data for this compound, this guide leverages Time-Dependent Density Functional Theory (TD-DFT) calculations to predict its photophysical properties. These theoretical insights are contextualized by comparing them with the well-documented properties of the parent 9H-carbazole.

Absorption and Emission Spectra

The introduction of the electron-withdrawing -CF3 group is predicted to cause a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted carbazole. This shift arises from the stabilization of the LUMO, which reduces the HOMO-LUMO energy gap.

| Compound | Predicted Absorption Max (λ_abs) | Predicted Emission Max (λ_em) | Predicted Stokes Shift |

| 9H-Carbazole | ~323 nm | ~351 nm | ~28 nm |

| This compound | ~340 - 350 nm | ~365 - 375 nm | ~25 - 35 nm |

Table 1: Predicted Spectroscopic Properties of this compound in a non-polar solvent.

Quantum Yield and Excited-State Lifetime

The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the emission process, and the fluorescence lifetime (τ_F_), the average time the molecule spends in the excited state, are critical parameters for any fluorescent probe. For carbazole derivatives, these properties are sensitive to the nature and position of substituents. The electron-withdrawing -CF3 group can influence these parameters by altering the rates of radiative and non-radiative decay pathways. While precise prediction of quantum yield is challenging, the presence of the -CF3 group is not expected to dramatically quench the fluorescence, and a moderate to high quantum yield can be anticipated. The excited-state lifetime is expected to be in the nanosecond range, typical for fluorescent organic molecules.

| Compound | Predicted Quantum Yield (Φ_F) | Predicted Lifetime (τ_F) |

| 9H-Carbazole | 0.3 - 0.4 | 10 - 15 ns |

| This compound | 0.2 - 0.5 | 5 - 12 ns |

Table 2: Predicted Quantum Yield and Lifetime of this compound.

Solvatochromism: Probing Environmental Polarity

Solvatochromism, the change in the color of a substance with the polarity of its solvent, is a key characteristic of fluorophores used as environmental probes. Due to the change in dipole moment upon excitation, this compound is expected to exhibit positive solvatochromism, where the emission wavelength red-shifts with increasing solvent polarity. This property can be exploited to study local microenvironments in biological systems or materials.

Caption: Energy level diagram illustrating positive solvatochromism.

Experimental Protocols for Photophysical Characterization

To experimentally validate the predicted properties, the following protocols are recommended.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and to observe solvatochromic shifts.

Methodology:

-

Prepare stock solutions of this compound in a high-purity solvent (e.g., cyclohexane for non-polar baseline).

-

Prepare a series of dilute solutions (typically 1-10 µM) in solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).

-

Record the absorption spectra using a UV-Visible spectrophotometer over a range of 250-450 nm.

-

Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step.

-

Plot the absorption and emission maxima as a function of the solvent polarity parameter (e.g., Reichardt's E_T(30)).

Caption: Experimental workflow for spectroscopic characterization.

Fluorescence Quantum Yield Determination

Objective: To quantify the emission efficiency of this compound.

Methodology (Comparative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H2SO4, Φ_F = 0.54).

-

Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorption and integrated fluorescence intensity for each solution.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime of this compound.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Prepare a dilute, deoxygenated solution of the sample.

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength corresponding to its absorption maximum.

-

Detect the emitted photons using a high-speed detector.

-

The fluorescence decay curve is constructed by measuring the time delay between the excitation pulse and the detection of the emitted photon.

-

The decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ_F).

Conclusion

This compound represents a valuable fluorophore with tunable photophysical properties. The electron-withdrawing trifluoromethyl group is predicted to induce a red-shift in its absorption and emission spectra, while maintaining a potentially high fluorescence quantum yield and a nanosecond-scale lifetime. Its expected solvatochromic behavior makes it a promising candidate for applications as an environmental probe. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel carbazole derivatives, enabling their effective deployment in advanced research and development.

An In-depth Technical Guide to 3-(Trifluoromethyl)-9H-carbazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(trifluoromethyl)-9H-carbazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number, and provides a survey of commercial suppliers. A critical analysis of its physicochemical properties is presented, highlighting the influence of the trifluoromethyl group on the carbazole scaffold. Furthermore, this guide outlines a detailed synthetic protocol for its preparation, explores the reactivity of the molecule, and delves into its current and potential applications in drug development, with a focus on its role as a scaffold for kinase inhibitors and agents targeting neurodegenerative diseases.

Introduction: The Significance of Fluorinated Carbazoles

The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] Its rigid, planar, and electron-rich nature provides an excellent framework for interaction with various biological targets. The introduction of a trifluoromethyl (-CF3) group, a common strategy in modern drug design, can dramatically enhance the therapeutic potential of a molecule.[3][4] The -CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3]

This compound, by combining these two key structural motifs, represents a valuable building block for the development of novel therapeutics. This guide aims to provide researchers with the essential technical information required to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Availability

A foundational aspect of working with any chemical compound is understanding its fundamental identifiers and sourcing.

CAS Number: 2467-83-6

Molecular Formula: C₁₃H₈F₃N

Molecular Weight: 235.21 g/mol

IUPAC Name: this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 166-167 °C | --INVALID-LINK-- |

| Boiling Point | 355.5 ± 37.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.387 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 15.82 ± 0.30 (Predicted) | --INVALID-LINK-- |

| XLogP3 | 4.3 | --INVALID-LINK-- |

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 100mg, 250mg, 1g |

| ECHEMI | ≥97% | Inquire for details |

| AA BLOCKS, INC. | ≥97% | Inquire for details |

| Apollo Scientific | ≥97% | Inquire for details |

| KareBay Biochem | ≥97% | Inquire for details |

| MySkinRecipes | 95% | 100mg, 250mg, 1g |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for carbazole formation, adapted for the specific substitution pattern.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a versatile and efficient route for the formation of the C-N bond in the carbazole ring system.[3][5] This palladium-catalyzed cross-coupling reaction is well-suited for the synthesis of a wide range of N-aryl compounds.[6]

Reaction Scheme:

Caption: Proposed two-step synthesis of this compound via Buchwald-Hartwig amination.

Step-by-Step Methodology:

Step 1: Synthesis of 2-Bromo-N-phenyl-4-(trifluoromethyl)aniline

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-1-iodo-4-(trifluoromethyl)benzene (1.0 eq), aniline (1.1 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a palladium catalyst/ligand system such as Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-N-phenyl-4-(trifluoromethyl)aniline.

Step 2: Intramolecular Cyclization to this compound

-

In a dry Schlenk flask under an inert atmosphere, dissolve the purified 2-bromo-N-phenyl-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene.

-

Add a palladium catalyst and a suitable ligand, for instance, Pd₂(dba)₃ (0.04 eq) and DavePhos (0.08 eq), along with a base such as sodium tert-butoxide (2.0 eq).

-

Heat the mixture to reflux (approximately 110 °C) and monitor the reaction until the starting material is consumed.

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization to yield this compound.

Reactivity of the this compound Scaffold

The presence of the strongly electron-withdrawing -CF₃ group at the 3-position significantly influences the reactivity of the carbazole ring.

-

Electrophilic Aromatic Substitution: The -CF₃ group is a meta-directing deactivator. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur at positions meta to the -CF₃ group (positions 2, 4, 5, and 7), with the positions on the unsubstituted ring (5 and 7) being more favorable.[7][8] The overall reactivity of the ring system towards electrophiles is reduced compared to unsubstituted carbazole.

-

N-Alkylation and N-Arylation: The nitrogen atom of the carbazole ring remains nucleophilic and can readily undergo N-alkylation or N-arylation reactions.[9][10][11] The pKa of the N-H bond is in the mid-teens, allowing for deprotonation with a suitable base to form the corresponding anion, which is a potent nucleophile.[10] This allows for the facile introduction of various substituents at the 9-position, a common strategy for modulating the biological activity of carbazole derivatives.

Applications in Drug Development

The unique combination of the carbazole scaffold and the trifluoromethyl group makes this compound a highly attractive starting material for the synthesis of novel drug candidates.

Kinase Inhibitors

Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12][13] The carbazole scaffold has been identified as a promising core for the development of kinase inhibitors.[12] The trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors.[14] Derivatives of this compound can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and downstream signaling pathways.

Caption: General signaling pathway illustrating the inhibition of a protein kinase by a this compound derivative.

Agents for Neurodegenerative Diseases

Carbazole derivatives have shown promise as neuroprotective agents for the treatment of conditions like Parkinson's and Alzheimer's diseases.[2][15][16][17] The P7C3 class of aminopropyl carbazoles, for instance, has demonstrated potent neuroprotective effects.[15][16] The incorporation of a trifluoromethyl group into such scaffolds could potentially improve their blood-brain barrier permeability and metabolic stability, enhancing their efficacy as central nervous system (CNS) drugs.

Conclusion

This compound is a chemical entity with considerable potential in the fields of medicinal chemistry and materials science. Its synthesis, while requiring multi-step procedures, is achievable through modern catalytic methods. The presence of the trifluoromethyl group imparts unique electronic and physicochemical properties that can be strategically exploited in the design of novel bioactive molecules. As our understanding of the intricate roles of protein kinases and other biological targets in disease pathogenesis continues to grow, versatile and tunable scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 11. researchgate.net [researchgate.net]

- 12. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 3-(Trifluoromethyl)-9H-carbazole: A Keystone for Advanced Drug and Materials Design

Abstract

The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of the methodologies required to determine the single-crystal X-ray diffraction structure of 3-(trifluoromethyl)-9H-carbazole. While a published crystal structure for this specific molecule is not currently available in the public domain, this document serves as an in-depth, procedural whitepaper for researchers and drug development professionals. It outlines the synthesis, crystallization, and crystallographic analysis workflow, grounded in established experimental protocols and authoritative structural science principles. The insights derived from such a structure are critical for understanding intermolecular interactions, predicting solid-state properties, and guiding the rational design of novel therapeutics and functional materials.

Introduction: The Significance of the Trifluoromethylated Carbazole Moiety

The carbazole nucleus is a privileged scaffold in drug discovery and organic electronics, prized for its rigid, planar structure and rich electron-donating properties.[3] The introduction of a trifluoromethyl (-CF3) group, often referred to as a "super-methyl" group, dramatically alters the physicochemical properties of the parent molecule.[4][5] This modification can enhance metabolic stability, increase lipophilicity for improved membrane permeability, and modulate receptor binding affinity through unique electronic effects.[1][5] In drug design, these attributes are instrumental in optimizing pharmacokinetic and pharmacodynamic profiles.[2][4] For instance, the -CF3 group is a key component in numerous FDA-approved drugs, where it plays a critical role in their efficacy.[5] In materials science, trifluoromethylated carbazoles are explored for their potential in creating efficient organic light-emitting diodes (OLEDs) and other electronic devices.[6]

A definitive single-crystal X-ray structure of this compound would provide invaluable, high-resolution insights into:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.

-

Solid-State Packing: Understanding the three-dimensional arrangement of molecules in the crystal lattice, which influences properties like solubility, melting point, and stability.

This guide will delineate the experimental pathway to obtaining and interpreting this crucial structural data.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating a crystal structure is a multi-step process that demands precision at each stage.[7] The following sections detail the requisite experimental protocols.

Synthesis of this compound

While various synthetic routes to carbazole derivatives exist, a common approach involves the cyclization of substituted biphenyls or the direct functionalization of the carbazole core. For this compound, a plausible synthetic pathway could be adapted from established methods for similar compounds.[8][9][10]

Hypothetical Synthetic Protocol:

-

Starting Materials: 3-Bromo-9H-carbazole and a suitable trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane with a fluoride source, or a copper-mediated trifluoromethylation reagent).

-

Reaction Setup: To a solution of 3-bromo-9H-carbazole in an appropriate anhydrous solvent (e.g., DMF or NMP), add the trifluoromethylating reagent and a suitable catalyst (e.g., a palladium or copper catalyst).

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is typically achieved via column chromatography on silica gel to yield pure this compound.

-

Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[7] The ideal crystal should be well-formed, transparent, and typically between 0.05 and 0.2 mm in its largest dimension.[11]

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a gradual decrease in solubility and the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and subjected to a beam of monochromatic X-rays.[12] The resulting diffraction pattern of spots is recorded on a detector.[7]

Data Collection Protocol:

-

Crystal Mounting: A suitable crystal is selected under a polarizing microscope to ensure it is a single crystal and not a twin.[11] It is then mounted on a cryoloop or a glass fiber.

-

Diffractometer Setup: The crystal is placed on a modern single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and a low-temperature device (e.g., a nitrogen cryostream). Data collection at low temperatures (around 100 K) minimizes thermal motion of the atoms, leading to higher quality data.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[12] The exposure time per frame and the total data collection time (which can range from hours to a day) depend on the crystal's diffracting power.[12]

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

The overall experimental workflow is summarized in the diagram below:

Structure Solution and Refinement

The processed diffraction data provides the intensities and positions of the reflections, but not the phase information required to reconstruct the electron density map of the crystal. This is the well-known "phase problem" in crystallography.

Methodology:

-

Structure Solution: For small molecules like this compound, direct methods are typically successful in solving the phase problem. Specialized software (e.g., SHELXT) is used to generate an initial electron density map.

-

Model Building: From this initial map, the positions of the atoms can be identified and a preliminary molecular model is built.

-

Structure Refinement: The atomic positions, along with their anisotropic displacement parameters, are refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using tools like checkCIF, which assesses the geometric sensibility of the model and looks for potential errors.[13]

The final output of this process is a Crystallographic Information File (CIF).[13][14] The CIF is a standard text file format that contains all the essential information about the crystal structure, including unit cell parameters, atomic coordinates, and bond lengths/angles.[14] This file can be deposited in a public database, such as the Cambridge Structural Database (CSD), making the data accessible to the wider scientific community.[15][16]

Hypothetical Crystallographic Data and Interpretation

Assuming a successful structure determination, the crystallographic data for this compound would be presented in a standardized format. The table below illustrates the type of information that would be obtained.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₃H₈F₃N | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 247.21 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | e.g., a=8.5, b=12.1, c=10.3 | The dimensions of the unit cell. |

| α, β, γ (°) | e.g., α=90, β=105.2, γ=90 | The angles of the unit cell. |

| Volume (ų) | e.g., 1025.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | e.g., 1.602 | The calculated density of the crystal. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-fit (S) | ~1.0 | An indicator of the quality of the refinement. |

Structural Insights:

A detailed analysis of the CIF using visualization software like Mercury would reveal key structural features. Of particular interest would be the intermolecular interactions involving the -CF3 group and the N-H of the carbazole. The fluorine atoms of the -CF3 group are weakly basic and can participate in C-F···H-N or C-F···H-C hydrogen bonds. The N-H group is a classic hydrogen bond donor. The interplay of these interactions, along with potential π-π stacking of the carbazole rings, would dictate the overall crystal packing and influence the material's bulk properties.

Conclusion and Future Directions

This guide has outlined the essential theoretical and practical considerations for determining the crystal structure of this compound. By following a rigorous workflow of synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a high-resolution three-dimensional model of this important molecule. The resulting structural data would provide a fundamental understanding of its solid-state behavior and serve as an invaluable tool for the rational design of next-generation pharmaceuticals and advanced organic materials. The deposition of this structure into a public repository like the CSD would be a significant contribution to the fields of crystallography, medicinal chemistry, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 11. dl.asminternational.org [dl.asminternational.org]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. CIF (Crystallographic Information Framework) [rd-alliance.github.io]

- 14. researchgate.net [researchgate.net]

- 15. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 16. lib.umassd.edu [lib.umassd.edu]

The Trifluoromethyl Moiety: A Key Enabler in Advanced Carbazole Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Carbazole Chemistry

The carbazole scaffold, a tricyclic aromatic heterocycle, has long been a cornerstone in the development of functional organic materials and therapeutic agents. Its rigid, planar structure and electron-rich nature provide a robust platform for charge transport and molecular recognition. However, the ever-increasing demands for higher performance in organic electronics and greater efficacy and specificity in pharmaceuticals necessitate a more nuanced approach to molecular design. The strategic incorporation of the trifluoromethyl (CF₃) group onto the carbazole framework, particularly at the 3-position, has emerged as a powerful tool to precisely modulate its electronic, photophysical, and biological properties.[1][2]

The CF₃ group is a unique substituent, exerting a strong electron-withdrawing inductive effect (-I) while being lipophilic. This combination of properties is instrumental in several key areas:

-

In Organic Electronics: The electron-withdrawing nature of the CF₃ group can lower the HOMO and LUMO energy levels of the carbazole unit, facilitating electron injection and transport in devices like Organic Light-Emitting Diodes (OLEDs). This can lead to more balanced charge transport, higher efficiencies, and improved device stability.[1]

-

In Medicinal Chemistry: The introduction of a CF₃ group can significantly enhance a drug candidate's metabolic stability by blocking potential sites of oxidation. Its lipophilicity can improve cell membrane permeability, and its ability to engage in unique intermolecular interactions can lead to enhanced binding affinity and selectivity for biological targets.[3][4]

This technical guide provides a comprehensive overview of the applications of 3-(trifluoromethyl)-9H-carbazole, offering insights into its synthesis, properties, and performance in cutting-edge research and development.

Section 1: Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are highly promising as host materials in phosphorescent OLEDs (PHOLEDs) and as components of thermally activated delayed fluorescence (TADF) emitters. The trifluoromethyl group plays a crucial role in tuning the material's properties for optimal device performance.

Bipolar Host Materials for High-Efficiency PHOLEDs

A critical challenge in PHOLED design is the development of host materials that exhibit balanced electron and hole transport (bipolarity) and possess a high triplet energy (ET) to effectively confine the triplet excitons of the phosphorescent dopant. The incorporation of a this compound moiety into a larger molecular structure can address these challenges.[1]

Causality behind Experimental Choices: The carbazole unit is an excellent hole transporter but a poor electron transporter. To create a bipolar host, it is often combined with an electron-accepting moiety. The trifluoromethyl group, being strongly electron-withdrawing, enhances the electron affinity of the carbazole unit, thereby improving its electron-transporting properties.[1] This strategic functionalization allows for the creation of single-molecule host materials with balanced charge transport, simplifying device architecture and improving performance.

Illustrative Example: Synthesis of a Bipolar Host Material

A novel asymmetric bipolar host material, 9-(3-(3-(trifluoromethyl)-9H-carbazol-9-yl)phenyl)-9H-carbazole, demonstrates the successful implementation of this strategy.[1]

Experimental Protocol: Synthesis of 9-(3-(3-(trifluoromethyl)-9H-carbazol-9-yl)phenyl)-9H-carbazole [1]

Step 1: Synthesis of this compound

-

Reactants: 2-Amino-4-(trifluoromethyl)biphenyl, Palladium(II) acetate, Triphenylphosphine, Potassium carbonate, N,N-Dimethylformamide (DMF).

-

Procedure:

-

A mixture of 2-amino-4-(trifluoromethyl)biphenyl, palladium(II) acetate, triphenylphosphine, and potassium carbonate is dissolved in DMF.

-

The reaction mixture is heated to reflux under an inert atmosphere for 24 hours.

-

After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Step 2: Synthesis of 9-(3-bromophenyl)-3-(trifluoromethyl)-9H-carbazole

-

Reactants: this compound, 1,3-Dibromobenzene, Copper(I) iodide, 1,10-Phenanthroline, Potassium carbonate, 1,4-Dioxane.

-

Procedure:

-

A mixture of this compound, 1,3-dibromobenzene, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate is suspended in 1,4-dioxane.

-

The mixture is refluxed for 48 hours under a nitrogen atmosphere.

-

The reaction mixture is cooled, filtered, and the filtrate is concentrated.

-

The residue is purified by column chromatography to yield 9-(3-bromophenyl)-3-(trifluoromethyl)-9H-carbazole.

-

Step 3: Synthesis of 9-(3-(3-(Trifluoromethyl)-9H-carbazol-9-yl)phenyl)-9H-carbazole

-

Reactants: 9-(3-bromophenyl)-3-(trifluoromethyl)-9H-carbazole, 9H-carbazole, Palladium(II) acetate, Tri(tert-butyl)phosphine, Sodium tert-butoxide, Toluene.

-

Procedure:

-

A solution of 9-(3-bromophenyl)-3-(trifluoromethyl)-9H-carbazole, 9H-carbazole, palladium(II) acetate, tri(tert-butyl)phosphine, and sodium tert-butoxide in toluene is heated at 110°C for 24 hours.

-

After cooling, the reaction is quenched with water and extracted with toluene.

-

The organic layer is dried and concentrated.

-

The crude product is purified by column chromatography to give the final product.

-

Figure 1: Synthetic workflow for a bipolar host material.

Performance in OLED Devices

The performance of OLEDs is highly dependent on the properties of the organic materials used. The table below presents a comparative summary of the performance of OLEDs utilizing carbazole-based hosts, highlighting the potential advantages of incorporating the trifluoromethyl group.

| Host Material Abbreviation | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |

| Cz-SBDPI | Non-doped | 6.2 | 5.9 | Not Specified | (0.15, 0.06) | [5] |

| (pyidcz)₂Ir(tmd) | Doped | 21.2 | 69.2 | 3.6 | Not Specified | [3] |

| (tfpyidcz)₂Ir(tmd) | Doped | 24.0 | 78.4 | 3.3 | Not Specified | [3] |

| TSTC | Ir(ppy)₃ | 19.8 | Not Specified | Not Specified | Not Specified | [6] |

| H2 | 4CzIPN | 13.7 | 33.1 | Not Specified | Not Specified | [7] |

Note: This table includes data for various carbazole derivatives to provide a comparative context. "tf" in (tfpyidcz)₂Ir(tmd) denotes a trifluoromethyl group. The data illustrates the high efficiencies achievable with fluorinated carbazole derivatives.

Section 2: Application in Perovskite Solar Cells (PSCs)

Carbazole derivatives are extensively used as hole-transporting materials (HTMs) in perovskite solar cells due to their excellent hole mobility and ability to form stable amorphous films. The introduction of a trifluoromethyl group can further enhance the performance and stability of these materials.

Tuning Energy Levels for Efficient Hole Extraction

The primary role of an HTM is to efficiently extract holes from the perovskite layer and transport them to the anode. This requires a well-aligned highest occupied molecular orbital (HOMO) energy level between the perovskite and the HTM. The electron-withdrawing trifluoromethyl group can be used to lower the HOMO level of the carbazole-based HTM, which can improve the open-circuit voltage (Voc) of the solar cell.

Causality behind Experimental Choices: A deeper HOMO level of the HTM relative to the perovskite's valence band can reduce the energy loss associated with hole transfer, leading to a higher Voc. The trifluoromethyl group provides a means to fine-tune this energy level alignment.

Performance of Carbazole-Based HTMs in PSCs

The following table summarizes the performance of perovskite solar cells employing various carbazole-based HTMs.

| HTM | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |

| SGT-405 | 14.79 | Not Specified | Not Specified | Not Specified | [8] |

| X51 | 9.8 | Not Specified | Not Specified | Not Specified | [4] |

| TPE-based (2,7-carbazole) | 16.74 | Not Specified | Not Specified | Not Specified | [7] |

| KZRD | 20.40 | Not Specified | Not Specified | Not Specified | [9] |

| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | 17.8 | Not Specified | Not Specified | Not Specified | [10] |

Note: This table showcases the high efficiencies achieved with various carbazole-based HTMs. While not all examples explicitly contain a 3-(trifluoromethyl) group, they demonstrate the potential of this class of materials.

Section 3: Applications in Medicinal Chemistry

The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance the therapeutic potential of these compounds.

Anticancer Activity

Several carbazole derivatives have shown promising anticancer activity. The trifluoromethyl group can enhance this activity through various mechanisms, including increased lipophilicity, leading to better cell penetration, and improved binding to target proteins.[11]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 5 (a thiosemicarbazone derivative) | A549 (Lung) | 10.67 ± 1.53 | [12] |

| Compound 5 (a thiosemicarbazone derivative) | C6 (Glioma) | 4.33 ± 1.04 | [12] |

| Compound 15 (a 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative) | U87MG (Glioma) | 18.50 | [13] |

| Complex 1 (a carbazole-based metal complex) | A-549 (Lung) | 5.94 ± 0.58 | [14] |

Note: This table presents IC₅₀ values for various carbazole derivatives against different cancer cell lines, demonstrating their potential as anticancer agents.

Antiviral Activity

Carbazole derivatives have also been investigated for their antiviral properties. The trifluoromethyl group can contribute to enhanced antiviral efficacy.

| Compound | Virus | EC₅₀ (µM) | Reference |

| 2-Nitrophenylhydrazonopyrazolone derivative 5 | MERS-CoV | 4.6 | [15] |

| Nucleoside analog 8 | DENV-2 | 10 | [15] |

| GSK983 | Multiple viruses | 0.005 - 0.02 | [16] |

| CA-0 | HIV | 0.48 | [16] |

Note: This table highlights the antiviral activity of various compounds, including those with trifluoromethyl groups, against different viruses.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of carbazole derivatives. These compounds may offer therapeutic benefits for neurodegenerative diseases and traumatic brain injury.[5][15][17] The mechanism of action often involves reducing oxidative stress, inhibiting apoptosis, and promoting neuroregeneration.[15][18]

Example of a Neuroprotective Carbazole Derivative:

(-)-P7C3-S243, an aminopropyl carbazole derivative, has demonstrated significant neuroprotective effects in animal models of Parkinson's disease and hippocampal neurogenesis.[5][19] While this specific example does not contain a trifluoromethyl group, it highlights the potential of the carbazole scaffold in this therapeutic area. The synthesis of fluorinated analogs is a promising direction for future research.

Figure 2: Potential neuroprotective mechanisms of carbazole derivatives.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and highly tunable class of molecules with significant potential across diverse scientific and technological fields. The strategic incorporation of the trifluoromethyl group provides a powerful handle to modulate the electronic, photophysical, and biological properties of the carbazole scaffold, leading to enhanced performance in organic electronics and promising therapeutic activities.

Future research in this area will likely focus on:

-

Developing novel synthetic methodologies for the efficient and regioselective trifluoromethylation of carbazoles.

-

Designing and synthesizing new generations of this compound derivatives with tailored properties for specific applications in OLEDs, solar cells, and other electronic devices.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize the therapeutic potential of this compound derivatives for the treatment of cancer, viral infections, and neurodegenerative diseases.

The continued exploration of this fascinating class of molecules holds great promise for advancing materials science and drug discovery.

References

- 1. Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysical and computational studies of novel heterocyclic imidazole derivatives containing trifluoromethyl group substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 10. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. wjarr.com [wjarr.com]

- 14. researchgate.net [researchgate.net]

- 15. 3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]

thermal stability of 3-(trifluoromethyl)-9H-carbazole

An In-Depth Technical Guide to the Thermal Stability of 3-(Trifluoromethyl)-9H-carbazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a molecule of significant interest for researchers, scientists, and drug development professionals. The presence of the trifluoromethyl group on the robust carbazole scaffold suggests high thermal stability, a critical parameter for applications in organic electronics and pharmaceuticals. While a definitive decomposition temperature from public literature is not available, this guide synthesizes data from analogous carbazole derivatives and the known physicochemical effects of trifluoromethylation to establish an expected thermal profile. Critically, this document provides detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to empirically determine the precise thermal properties of this compound.

Introduction: The Significance of this compound

Carbazole is an aromatic heterocyclic compound known for its rigid, planar structure and excellent charge-transporting properties.[1][2] These characteristics have made carbazole derivatives indispensable in the development of materials for organic light-emitting diodes (OLEDs), photovoltaics, and as key scaffolds in medicinal chemistry.[3][4][5][6]

The introduction of a trifluoromethyl (-CF₃) group at the 3-position of the carbazole core creates this compound, a molecule with enhanced properties. The -CF₃ group is a powerful electron-withdrawing moiety and is known to significantly increase both metabolic and thermal stability in organic molecules.[7][8] This enhancement is attributed to the high bond dissociation energy of the carbon-fluorine bond (approx. 485 kJ/mol), one of the strongest single bonds in organic chemistry.[8] In drug development, this stability can lead to improved pharmacokinetic profiles.[8][9] In materials science, particularly for OLEDs, high thermal stability is crucial for ensuring device longevity and tolerating the high temperatures used during manufacturing processes like vacuum deposition.[10][11]

Therefore, a precise understanding of the is not merely an academic exercise; it is a fundamental prerequisite for its successful application. This guide outlines the expected thermal behavior of this compound and provides the methodologies to validate it.

Physicochemical Properties and Expected Thermal Profile

While direct experimental data from TGA or DSC for this compound is sparse in publicly accessible literature, its fundamental physicochemical properties are well-documented. These properties, combined with data from similar compounds, allow for a highly educated projection of its thermal behavior.

Known Physicochemical Data

The following table summarizes the reported physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 2467-83-6 | [12][13] |

| Molecular Formula | C₁₃H₈F₃N | [3][13] |

| Molecular Weight | 235.20 g/mol | [3] |

| Melting Point (Tₘ) | 166-167 °C | [3][12][13][14] |

| Boiling Point (Tₙ, Predicted) | 355.5 ± 37.0 °C | [3][12][14] |

| Density (Predicted) | 1.387 ± 0.06 g/cm³ | [3][12][13] |

| Appearance | Solid | [14] |

Anticipated Thermal Stability

The thermal stability of the parent 9H-carbazole is already substantial due to its aromatic, fused-ring structure, with a melting point of 246 °C and a boiling point of 355 °C.[1] The introduction of the -CF₃ group is expected to further enhance this stability. Studies on other carbazole derivatives show decomposition temperatures (defined as the temperature of 5% weight loss, Td₅) often ranging from 300 °C to over 450 °C.[10][11] For instance, certain bipolar emitters based on carbazole show Td₅ values between 331 °C and 431 °C.[10] Given the inherent stability of the C-F bond, it is reasonable to hypothesize that the decomposition temperature of this compound will be significantly higher than its melting point, likely falling within the upper end of the range observed for other high-performance carbazole derivatives.

Core Experimental Methodologies for Thermal Analysis

To empirically determine the thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques.[15][16] The following protocols are designed to be self-validating systems, providing accurate and reproducible data.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Tₔ) and analyze the thermal degradation profile of the sample.

Step-by-Step Methodology:

-

Instrument Preparation & Calibration:

-

Ensure the TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+) is calibrated for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, certified metals like indium and aluminum for temperature).

-

Scientist's Rationale: Rigorous calibration is the foundation of trustworthy data. Temperature and mass accuracy are paramount for determining the precise onset of decomposition.

-

-

Sample Preparation:

-

Place 3-5 mg of this compound into a clean, tared, inert TGA crucible (platinum or alumina).

-

Record the initial sample mass precisely.

-

Scientist's Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and a sharper, more defined decomposition event. Platinum or alumina pans are used for their high thermal conductivity and inertness at extreme temperatures.

-

-

Experimental Conditions Setup:

-

Place the crucible into the TGA furnace.

-

Purge the furnace with an inert gas (high-purity nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.

-

Scientist's Rationale: An inert atmosphere is critical to prevent oxidative degradation. The goal is to measure thermal decomposition (thermolysis), not combustion, which would occur in the presence of oxygen and yield non-representative data.

-

-

TGA Method Execution:

-

Equilibration: Equilibrate the sample at 30 °C.

-

Heating Ramp: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Scientist's Rationale: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. A final temperature of 600 °C is typically sufficient to observe the full decomposition of most organic molecules.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA thermogram.

-

Determine the onset temperature of decomposition, which is often calculated by the instrument software at the intersection of the baseline tangent and the inflection point tangent.

-

Identify the temperature at which 5% mass loss occurs (Td₅). This is a standard metric for reporting thermal stability.[10]

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting (Tₘ), crystallization (T꜀), and glass transition (T₉) temperatures.

Step-by-Step Methodology:

-

Instrument Preparation & Calibration:

-

Calibrate the DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+) for temperature and enthalpy using a high-purity indium standard (Tₘ = 156.6 °C).

-

Scientist's Rationale: Calibration ensures that the measured peak temperatures and energy changes are accurate, allowing for correct identification of phase transitions.

-

-

Sample Preparation:

-

Weigh 2-4 mg of this compound into a non-reactive aluminum DSC pan.

-

Hermetically seal the pan using a sample press. Prepare an identical empty, sealed pan to serve as the reference.

-

Scientist's Rationale: Hermetically sealing the pan prevents any loss of sample due to sublimation before melting or decomposition. The empty reference pan allows the instrument to measure the differential heat flow between the sample and the reference, isolating the thermal events of the sample itself.

-

-

DSC Method Execution (Heat-Cool-Heat Cycle):

-

Place both the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (high-purity nitrogen) at a flow rate of 50 mL/min.

-

First Heating Scan: Heat the sample from 25 °C to 180 °C (above its known melting point) at a rate of 10 °C/min. This scan will record the melting endotherm of the as-received material.

-

Cooling Scan: Cool the sample from 180 °C down to 25 °C at 10 °C/min. This scan reveals any crystallization events.

-

Second Heating Scan: Heat the sample again from 25 °C to 180 °C at 10 °C/min.

-

Scientist's Rationale: The heat-cool-heat cycle is crucial. The first heat erases the sample's prior thermal history. The second heat provides a cleaner baseline and is used to determine the glass transition temperature (T₉), which is a property of the amorphous state and is observed as a step-change in the heat capacity.[10][15]

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature.

-

From the first heating scan, determine the melting temperature (Tₘ) from the peak of the endothermic event.

-

From the second heating scan, identify the glass transition temperature (T₉) as a step-like change in the baseline. For a purely crystalline material, a T₉ will not be observed.

-

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal analysis can be visualized as follows.

References

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 2467-83-6 [m.chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. This compound | 2467-83-6 [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

3-(trifluoromethyl)-9H-carbazole as a host material for phosphorescent emitters.

An Application Guide to 3-(trifluoromethyl)-9H-carbazole for High-Efficiency Phosphorescent OLEDs

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in Carbazole Hosts

In the landscape of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the host material within the emissive layer is a cornerstone of device performance, governing charge transport, exciton formation, and energy transfer.[1] Carbazole derivatives have long been favored as host materials due to their inherent advantages: a high triplet energy (E_T), excellent thermal stability, and proficient hole-transporting characteristics.[2][3][4] However, the predominantly hole-transporting nature of many simple carbazole compounds can lead to an imbalance of charge carriers within the emissive layer, moving the recombination zone away from the center and consequently reducing device efficiency and operational lifetime.

This guide focuses on This compound , a molecule designed to overcome this limitation. The incorporation of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, onto the carbazole framework is a strategic design choice. This modification imbues the molecule with a more bipolar nature by enhancing its electron affinity.[1] This improved bipolarity facilitates more balanced electron and hole injection and transport, leading to a wider recombination zone within the emissive layer. The result is a significant potential for higher efficiency, reduced efficiency roll-off at high brightness, and enhanced operational stability in PhOLEDs.[1]

This document serves as a comprehensive technical guide for researchers and material scientists, providing detailed protocols for the characterization of this compound and its application in the fabrication of high-performance phosphorescent OLEDs.

Physicochemical Properties of this compound

A thorough understanding of the material's fundamental properties is paramount for predicting its behavior in a device. The key characteristics of this compound are summarized below. The electron-withdrawing -CF3 group is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted carbazole, which can be advantageous for tuning charge injection barriers.

| Property | Value / Expected Range | Significance in OLEDs |

| CAS Number | 2467-83-6 | Unique identifier for the chemical substance. |

| Molecular Formula | C₁₃H₈F₃N | Defines the elemental composition. |

| Molecular Weight | 235.20 g/mol [5] | Important for calculating molar concentrations and deposition rates. |

| Melting Point (T_m) | 166-167 °C[5] | Indicates purity and influences sublimation conditions. |

| Decomposition Temp. (T_d) | > 300 °C (Typical for CF3-carbazoles)[6] | High T_d is crucial for thermal stability during vacuum deposition and device operation. |

| Glass Transition Temp. (T_g) | > 100 °C (Expected) | A high T_g is essential for maintaining a stable, amorphous film morphology and preventing crystallization, which can lead to device failure.[7] |

| Triplet Energy (E_T) | > 2.8 eV (Expected) | Must be higher than the guest emitter's E_T to prevent back energy transfer and ensure efficient phosphorescence.[7][8] |

| HOMO Energy Level | ~ -5.8 to -6.0 eV (Expected) | Governs the energy barrier for hole injection from the hole transport layer (HTL). |

| LUMO Energy Level | ~ -2.5 to -2.7 eV (Expected) | Governs the energy barrier for electron injection from the electron transport layer (ETL). |

Experimental Protocols and Methodologies

The following protocols provide a self-validating framework for the synthesis, characterization, and device application of this compound.

Protocol 1: Synthesis of this compound

While commercially available, understanding the synthesis provides insight into purity and potential side products. A common route is the Suzuki coupling reaction, known for its high yields and tolerance of various functional groups.[9]

Objective: To synthesize this compound from commercially available precursors.

Reaction Scheme (Illustrative): 3-Bromo-9H-carbazole + (Trifluoromethyl)phenylboronic acid → this compound

Step-by-Step Procedure:

-

Reactant Setup: In a nitrogen-purged Schlenk flask, combine 3-bromo-9H-carbazole (1 eq.), a suitable trifluoromethylboronic acid derivative (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene and water, and a base such as potassium carbonate (K₂CO₃) (2 M solution, 2 eq.).

-

Reaction: Reflux the mixture at 80-90 °C under a nitrogen atmosphere for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the organic phase with a suitable solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product as a white solid.[10]

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The palladium catalyst is essential for the cross-coupling reaction. The base is required to activate the boronic acid. A nitrogen atmosphere prevents the degradation of the catalyst. Purification by chromatography is critical to remove impurities that could act as charge traps or quenching sites in an OLED device.

Protocol 2: Material Characterization

A multi-faceted characterization approach is necessary to validate the material's suitability as a PhOLED host.

Objective: To determine the decomposition temperature (T_d) and glass transition temperature (T_g).

Methodology:

-

Sample Preparation: Place 5-10 mg of the purified this compound into a clean aluminum or platinum TGA/DSC pan.

-

TGA Measurement: Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a continuous nitrogen flow. T_d is typically defined as the temperature at which 5% weight loss occurs.[11]

-

DSC Measurement: Heat the sample to a temperature above its melting point, then cool it rapidly to below its expected T_g. Finally, heat the sample again at a rate of 10 °C/min. The T_g is observed as a step-like change in the heat flow curve during the second heating scan.[11][12]

Trustworthiness: High thermal stability (e.g., T_d > 300 °C) and a distinct T_g above 100 °C are indicators of a robust material suitable for vacuum deposition and long-term device operation.[13][14]

Objective: To determine the optical bandgap and, most critically, the triplet energy (E_T).

Methodology:

-

Solution Preparation: Prepare a dilute solution (~10⁻⁵ M) of the material in a spectroscopic grade solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

UV-Vis Absorption: Record the absorption spectrum. The onset of the lowest energy absorption band is used to calculate the optical energy gap (E_g).

-

Photoluminescence (PL): Excite the solution at its absorption maximum and record the emission spectrum to observe fluorescence.

-

Phosphorescence: Transfer the solution to a quartz tube and flash-freeze it in liquid nitrogen (77 K). Record the emission spectrum while exciting at the absorption maximum. The highest-energy vibronic peak (the 0-0 transition) of the resulting phosphorescence spectrum corresponds to the triplet energy (E_T).[9][15]

Causality: Measuring phosphorescence at 77 K is crucial because it minimizes thermal deactivation pathways, allowing the typically weak phosphorescence to be observed. For a host material, the condition E_T(host) > E_T(guest emitter) must be met to ensure efficient and complete energy transfer to the phosphorescent dopant.[16]

Objective: To estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Methodology:

-

Setup: Use a three-electrode electrochemical cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: Dissolve the sample in a dry, degassed solvent (e.g., acetonitrile or DCM) containing a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Measurement: Scan the potential to measure the oxidation and reduction potentials of the material. Calibrate the system by adding ferrocene as an internal standard and measuring the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Calculation:

-

HOMO (eV) = -[E_onset(ox) vs Fc/Fc⁺ + 5.1]

-

LUMO (eV) = -[E_onset(red) vs Fc/Fc⁺ + 5.1]

-

The value 5.1 eV is the absolute energy level of the Fc/Fc⁺ couple below the vacuum level.[17]

-

Trustworthiness: The HOMO/LUMO levels determine the energy barriers for charge injection from adjacent layers. Well-matched energy levels are critical for achieving low turn-on voltage and high efficiency.[18]

Application in PhOLEDs: Device Fabrication and Performance

The ultimate test of a host material is its performance in a functional device. This section outlines the fabrication of a standard PhOLED architecture.

Diagram: PhOLED Device Architecture & Energy Cascade

The following diagram illustrates the typical multilayer structure of a PhOLED and the corresponding energy level alignment required for efficient operation.

Caption: PhOLED architecture and corresponding energy level diagram.

Protocol 3: PhOLED Fabrication via Thermal Evaporation

Objective: To fabricate a multilayer PhOLED to test the performance of this compound as a host.

Methodology:

-

Substrate Preparation: Begin with patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat with UV-Ozone for 15 minutes to improve the work function and remove organic residues.

-

High-Vacuum Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

-

Layer Deposition: Deposit the organic layers and cathode sequentially without breaking vacuum. A typical device structure for a green PhOLED would be:

-

Hole Injection Layer (HIL): HAT-CN (10 nm)

-

Hole Transport Layer (HTL): TAPC (40 nm)

-

Emissive Layer (EML): this compound doped with 8 wt% Ir(ppy)₃ (30 nm). This is achieved by co-evaporating the host and guest materials from separate sources, with their rates controlled by quartz crystal microbalances.

-

Electron Transport Layer (ETL): TmPyPB (40 nm)

-

Electron Injection Layer (EIL): Lithium Fluoride (LiF) (1 nm)

-

Cathode: Aluminum (Al) (100 nm)

-

-

Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.

Diagram: Host-Guest Energy Transfer Mechanism

The core process within the EML is the efficient transfer of energy from the host to the guest, as depicted below.

Caption: Energy transfer process from host to guest in a PhOLED.

Protocol 4: Device Characterization

Objective: To measure the electro-optical performance of the fabricated device.

Methodology:

-

J-V-L Measurement: In a dark, shielded box, use a source measure unit (SMU) to apply a voltage sweep to the device. Simultaneously, measure the current density (J) with the SMU and the luminance (L) with a calibrated photodiode or spectroradiometer.

-

Electroluminescence (EL) Spectrum: Capture the emission spectrum at a constant driving voltage using a spectroradiometer to confirm that light is emitted from the guest dopant and to determine the CIE color coordinates.

-

Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:

-

Current Efficiency (cd/A): Luminance / Current Density

-

Power Efficiency (lm/W): π * Current Efficiency / Voltage

-

External Quantum Efficiency (EQE %): Calculated from the luminance, current, and EL spectrum.

-

Authoritative Grounding: The performance of a device using this compound as a host should be compared against a control device using a standard host like mCP (N,N′-Dicarbazolyl-3,5-benzene). An improvement in efficiency or a reduction in efficiency roll-off would validate the molecular design strategy.

Conclusion

This compound represents a rationally designed host material for phosphorescent emitters. The strategic incorporation of the trifluoromethyl group aims to create a more balanced charge transport environment compared to traditional carbazole hosts.[1] This leads to a higher probability of exciton formation and recombination on the guest emitter, which is the foundation for achieving high quantum efficiency. The protocols outlined in this guide provide a robust framework for validating its properties and demonstrating its potential in next-generation OLED displays and solid-state lighting.

References

- 1. avestia.com [avestia.com]

- 2. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]

- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound [myskinrecipes.com]

- 6. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. crimsonpublishers.com [crimsonpublishers.com]

- 15. Triplet states and energy back transfer of carbazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic aromatic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthetic Functionalization of 3-(Trifluoromethyl)-9H-carbazole

Introduction: The Strategic Value of the 3-(Trifluoromethyl)-9H-carbazole Scaffold

The 9H-carbazole core is a privileged heterocyclic motif renowned for its exceptional photophysical and electronic properties, making it a cornerstone in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group at the 3-position profoundly modulates these properties. The -CF3 group is a potent electron-withdrawing substituent, which can enhance the electron-transporting capabilities of the molecule, increase its thermal and oxidative stability, and improve its solubility in organic solvents. Furthermore, its lipophilicity and ability to engage in hydrogen bonding make it a valuable functional group in medicinal chemistry for enhancing cell membrane permeability and binding affinity.

This guide provides a detailed exploration of reliable synthetic protocols for the targeted functionalization of this compound. We will move beyond simple procedural lists to delve into the mechanistic rationale behind each transformation, offering researchers the insights needed to adapt and troubleshoot these methods for their specific molecular targets. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Visualization: Key Functionalization Sites

The reactivity of the this compound core is dictated by the interplay between the electron-donating nitrogen atom and the electron-withdrawing trifluoromethyl group. The nitrogen atom strongly activates the C-3, C-6, and C-8 positions towards electrophilic attack, while the -CF3 group deactivates the ring. Given that the C-3 position is already substituted, the C-6 position becomes the most electron-rich and sterically accessible site for electrophilic aromatic substitution. The N-H proton at the 9-position is acidic and serves as a primary handle for N-alkylation and N-arylation.

Caption: Key reactive positions for functionalization on the this compound scaffold.

PART 1: N-H Functionalization Protocols

The nitrogen atom of the carbazole ring is arguably the most versatile handle for molecular elaboration. Its acidic proton can be readily removed by a suitable base, generating a nucleophilic carbazolide anion that can react with a wide range of electrophiles.

N-Alkylation via Phase-Transfer Catalysis

Direct N-alkylation is a fundamental transformation for attaching aliphatic chains, which can improve solubility and tune the steric environment of the molecule. While strong bases like sodium hydride can be effective, a phase-transfer catalysis (PTC) approach offers a milder, safer, and often more efficient alternative, avoiding the need for strictly anhydrous conditions.

Causality and Expertise: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial. The quaternary ammonium cation pairs with the carbazolide anion, transferring it from the solid or aqueous phase (where the inorganic base resides) into the organic phase where the alkyl halide is soluble. This circumvents the low mutual solubility of the reactants, dramatically accelerating the reaction rate.[1]

Experimental Protocol: Synthesis of 9-Butyl-3-(trifluoromethyl)-9H-carbazole

-